molecular formula C14H19N5O3S B6955954 N-(1-ethylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(1-ethylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B6955954
M. Wt: 337.40 g/mol
InChI Key: LBSNAGSSXXQHMW-UHFFFAOYSA-N
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Description

N-(1-ethylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities .

Properties

IUPAC Name

N-(1-ethylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-2-23(21,22)18-8-4-11(5-9-18)17-14(20)12-10-16-19-7-3-6-15-13(12)19/h3,6-7,10-11H,2,4-5,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSNAGSSXXQHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)NC(=O)C2=C3N=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-ethylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods for such compounds may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the product. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

N-(1-ethylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Mechanism of Action

The mechanism of action of N-(1-ethylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells. This inhibition is achieved through binding to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events .

Comparison with Similar Compounds

Similar compounds to N-(1-ethylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives such as:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thioglycoside derivatives of pyrazolo[1,5-a]pyrimidine

These compounds share a similar core structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .

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